molecular formula C23H19BrN2O4 B11998629 4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 765277-35-8

4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11998629
CAS No.: 765277-35-8
M. Wt: 467.3 g/mol
InChI Key: CXDLKDYSVNDPSX-AFUMVMLFSA-N
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Description

4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C23H19BrN2O4 and a molecular weight of 467.32 g/mol . This compound features a bromine atom, a phenyl benzoate group, and a carbohydrazonoyl linkage, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-Bromo-2-(2-((3,4-dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate

Uniqueness

4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 3-methylphenoxy group, in particular, may confer distinct properties compared to its analogs, affecting its solubility, stability, and biological activity .

Properties

CAS No.

765277-35-8

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H19BrN2O4/c1-16-6-5-9-20(12-16)29-15-22(27)26-25-14-18-13-19(24)10-11-21(18)30-23(28)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,27)/b25-14+

InChI Key

CXDLKDYSVNDPSX-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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